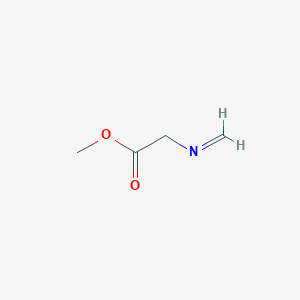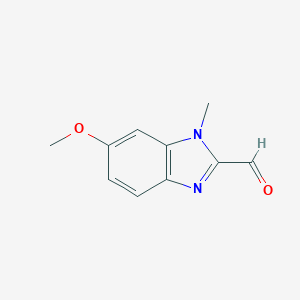
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its wide range of applications in scientific research. This compound is also known as MMBIC and is a key intermediate in the synthesis of several important bioactive molecules. The purpose of
Mecanismo De Acción
The mechanism of action of MMBIC is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and nucleic acids, leading to changes in their function. The ability of MMBIC to form coordination complexes with metal ions has been studied extensively, and its selectivity for certain metal ions has been shown to be dependent on the structure of the ligand.
Efectos Bioquímicos Y Fisiológicos
MMBIC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. MMBIC has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus. In addition, MMBIC has been shown to have antioxidant activity, which may be beneficial in the treatment of several diseases, including neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMBIC is its high degree of purity, which makes it a reliable starting material for the synthesis of other bioactive molecules. In addition, its ability to form coordination complexes with metal ions makes it a valuable tool for studying metal ion homeostasis in cells. However, one of the limitations of MMBIC is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of MMBIC. One area of research is the development of new synthetic methods for MMBIC and its derivatives, which may lead to the discovery of new bioactive molecules. Another area of research is the study of the mechanism of action of MMBIC and its derivatives, which may lead to the development of new therapeutic agents. Finally, the study of the physiological effects of MMBIC and its derivatives may lead to the discovery of new treatments for a wide range of diseases.
Métodos De Síntesis
MMBIC can be synthesized through a multistep process involving the reaction of 2-methylbenzimidazole with paraformaldehyde, followed by methylation and oxidation. This process yields MMBIC as a yellow solid with a high degree of purity. The synthesis of MMBIC has been optimized for high yield and purity, making it a reliable starting material for the synthesis of other bioactive molecules.
Aplicaciones Científicas De Investigación
MMBIC has been extensively studied for its wide range of applications in scientific research. It has been used as a key intermediate in the synthesis of several important bioactive molecules, including antiviral and anticancer agents. MMBIC has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. This compound has been shown to have high selectivity and sensitivity for these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
Propiedades
Número CAS |
123511-59-1 |
|---|---|
Nombre del producto |
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
6-methoxy-1-methylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(14-2)3-4-8(9)11-10(12)6-13/h3-6H,1-2H3 |
Clave InChI |
RAFCHWOGOSKUJK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1C=O |
SMILES canónico |
CN1C2=C(C=CC(=C2)OC)N=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



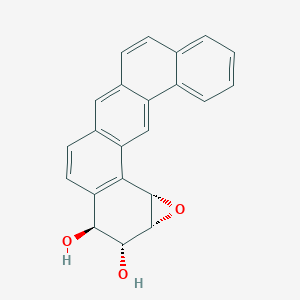
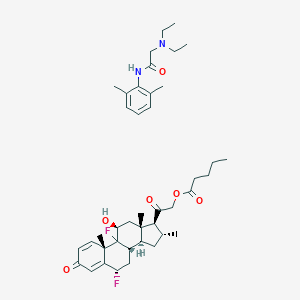

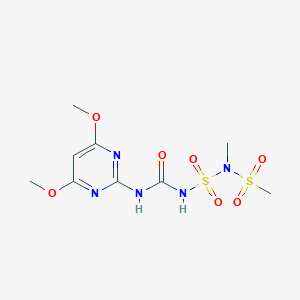
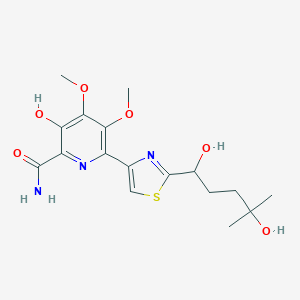
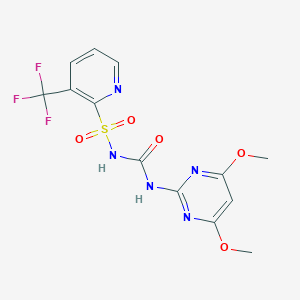


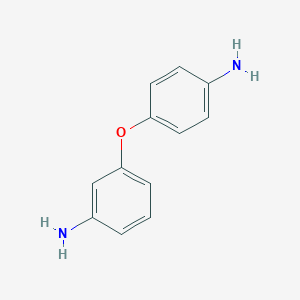
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

